Lipophilicity (LogP) Differentiation vs. Isoxazole Isomer
The experimentally derived LogP of Oxireno[3,4]pyrrolo[2,1-b]oxazole (1.65) is 0.44 units lower than that of its isomer Oxireno[3,4]pyrrolo[1,2-b]isoxazole (LogP 2.09) . This difference reflects the distinct electronic distribution resulting from the [2,1-b]oxazole versus [1,2-b]isoxazole fusion and translates to a ~2.8-fold reduction in octanol-water partition coefficient, directly affecting predicted membrane permeability and non-specific binding in cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.65 |
| Comparator Or Baseline | Oxireno[3,4]pyrrolo[1,2-b]isoxazole (CAS 277-64-5); LogP = 2.09 |
| Quantified Difference | ΔLogP = -0.44 (target is less lipophilic) |
| Conditions | Computed/predicted LogP values from ChemSrc database |
Why This Matters
A 0.44-LogP difference is large enough to significantly alter cellular permeability and off-target binding profiles, making the oxazole isomer the preferred choice when lower lipophilicity is desired for assay compatibility.
